Methyllycaconitine is a naturally occurring alkaloid derived from the plant Delphinium elatum, belonging to the family Ranunculaceae. It is primarily recognized for its potent antagonistic action on nicotinic acetylcholine receptors, particularly the alpha-7 subtype. Methyllycaconitine has garnered interest in pharmacological research due to its potential therapeutic applications, especially in the context of pain management and neurodegenerative diseases.
Methyllycaconitine is classified as a nicotinic acetylcholine receptor antagonist. Its structure includes a bicyclic core and a side chain that contributes to its biological activity. The compound is often studied in relation to its binding affinity and pharmacological effects on various receptor subtypes.
The synthesis of methyllycaconitine and its analogs involves several sophisticated chemical methods. Key approaches include:
The molecular structure of methyllycaconitine has been elucidated through techniques such as X-ray crystallography. The compound features a bicyclic core with specific stereochemistry at several positions:
Methyllycaconitine undergoes several chemical reactions that are significant for its biological activity:
Methyllycaconitine primarily acts as an antagonist at nicotinic acetylcholine receptors, particularly the alpha-7 subtype. The mechanism involves:
Methyllycaconitine exhibits distinct physical and chemical properties:
Methyllycaconitine has several scientific applications:
Methyllycaconitine (MLA) is a complex norditerpenoid alkaloid with the molecular formula C37H50N2O10 and a molar mass of 682.811 g·mol−1 [2] [6]. Its structure features a 19-carbon skeleton (nor-diterpenoid) due to biosynthetic carbon loss, distinguishing it from typical diterpenoids [2]. The molecule contains:
Stereochemical complexity arises from 14 defined stereocenters, with historical corrections to its configuration. Early X-ray crystallography of derivatives suggested a β-methoxy group at C-1, but advanced studies in the 1980s confirmed α-configuration at this position [2]. The stereochemical assignment is critical for bioactivity, as the corrected configuration enhances binding to nicotinic acetylcholine receptors (nAChRs) [5].
Table 1: Key Structural Features of Methyllycaconitine
Feature | Description |
---|---|
Core Skeleton | 19-carbon nor-diterpenoid (lycoctonine-type) |
Functional Groups | 4 methyl ethers, 2 tertiary alcohols, 1 tertiary amine, complex ester side chain |
Critical Stereocenters | C-1 (α-methoxy), C-6β, C-14α, C-16β configurations |
Atypical Structural Motif | Anthranilate-succinimide ester |
CAS Number | 21019-30-7 |
MLA exhibits limited water solubility but dissolves readily in chloroform and other organic solvents [2]. Its free base form is amorphous with a melting point of 128°C, while salt forms show higher thermal stability:
The citrate salt (C43H58N2O17) is the predominant commercial form due to enhanced stability and handling properties [9]. MLA behaves as a weak base, efficiently extracted into diethyl ether from aqueous solutions at pH 7.5–8.0 [2]. Its optical rotation is [α]D = +49° in alcohol [2]. Stability studies indicate sensitivity to alkaline conditions, where hydrolysis cleaves the ester side chain to yield lycoctonine [2] [4].
MLA was first isolated from Delphinium brownii but remained unnamed due to purity issues. John Goodson achieved purer isolation from D. elatum seeds in 1943, assigning the "methyllycaconitine" designation [2]. Modern protocols use seeds of Consolida ambigua (syn. Delphinium ajacis), employing pH-dependent extraction:
Isolation yields vary significantly by species, plant part, and season. Delphinium species contain 0.1–0.8% MLA by dry weight in seeds, making them the preferred source [4].
No total synthesis of MLA has been reported as of 2023, though semi-synthetic approaches exist:
Recent work focuses on simplified analogues targeting nAChR interactions:
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6